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Introduction
Glimepiride, a third-generation sulfonylurea, is a potent oral hypoglycemic agent for the

management of type 2 diabetes mellitus.[1][2] Its mechanism of action involves stimulating

insulin release from pancreatic β-cells and increasing peripheral insulin sensitivity.[3][4][5]

Conventional immediate-release formulations of glimepiride can lead to fluctuations in plasma

drug concentrations, potentially causing hypoglycemia.[2] The development of sustained-

release (SR) formulations is crucial for maintaining therapeutic blood glucose levels over an

extended period, improving patient compliance, and minimizing adverse effects.[6][7]

These application notes provide detailed protocols for the formulation and evaluation of

sustained-release glimepiride matrix tablets, a common and effective approach for achieving

prolonged drug release.[6][8][9]

Mechanism of Action of Glimepiride
Glimepiride primarily acts on the ATP-sensitive potassium (KATP) channels in the pancreatic β-

cell membrane.[3][4] By binding to the sulfonylurea receptor 1 (SUR1) subunit, it blocks these

channels, leading to membrane depolarization.[4][5] This, in turn, opens voltage-dependent

calcium channels, causing an influx of calcium ions and triggering the exocytosis of insulin-

containing granules.[3] Glimepiride also has extrapancreatic effects, such as enhancing
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glucose transporter type 4 (GLUT4) translocation, which increases glucose uptake in peripheral

tissues.[3][5]
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Caption: Mechanism of action of Glimepiride.

Experimental Protocols
Formulation of Sustained-Release Matrix Tablets
This protocol describes the preparation of glimepiride SR matrix tablets using the wet

granulation method with hydrophilic and hydrophobic polymers.[6][8]

Materials:

Glimepiride

Hydroxypropyl Methylcellulose (HPMC K4M or K15MCR)[9][10]

Ethylcellulose[8]

Microcrystalline Cellulose (MCC)

Lactose
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Polyvinylpyrrolidone (PVP K30)

Magnesium Stearate

Talc

Isopropyl Alcohol

Equipment:

Sieves (#100)

Blender

Granulator

Oven

Rotary Tablet Press

Hardness Tester

Friability Tester

Vernier Caliper

Protocol:

Pass all ingredients through a #100 sieve.[6][8]

Accurately weigh glimepiride, polymers (HPMC, Ethylcellulose), and diluents (MCC, Lactose)

according to the formulation table below.

Blend the powders for 10-15 minutes to ensure uniform mixing.

Prepare a binder solution by dissolving PVP K30 in isopropyl alcohol.

Add the binder solution to the powder blend and mix to form a coherent mass (granulation).

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 11 Tech Support

https://mcmed.us/downloads/154674432105-114_RESEARCH_105-114.pdf
https://japsonline.com/admin/php/uploads/511_pdf.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b192893?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Pass the wet mass through a granulator.

Dry the granules in an oven at 40-50°C until the desired moisture content is achieved (LOD

2-3%).[9]

Sieve the dried granules.

Add the lubricant (Magnesium Stearate) and glidant (Talc) to the granules and blend for 5

minutes.[6]

Compress the lubricated granules into tablets using a rotary tablet press.[6]

Table 1: Example Formulations of Glimepiride SR Tablets

Ingredient (mg) Formulation F1 Formulation F2 Formulation F3

Glimepiride 4 4 4

HPMC K15MCR 50 75 100

Ethylcellulose 25 25 25

MCC 111 86 61

PVP K30 5 5 5

Magnesium Stearate 2.5 2.5 2.5

Talc 2.5 2.5 2.5

Total Weight 200 200 200

Evaluation of Pre-compression Parameters
Protocol:

Angle of Repose: Determine the angle of repose using the fixed funnel method. An angle of

repose between 25-30° indicates excellent flow properties.

Bulk Density and Tapped Density: Measure the bulk and tapped densities of the granule

blend.
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Compressibility Index and Hausner's Ratio: Calculate the Compressibility Index and

Hausner's Ratio from the bulk and tapped density values to assess the flowability of the

granules.

Evaluation of Post-compression Parameters
Protocol:

Weight Variation: Weigh 20 tablets individually and calculate the average weight. The

individual tablet weights should be within the pharmacopeial limits.

Hardness: Measure the hardness of at least six tablets using a hardness tester.

Thickness: Measure the thickness of at least six tablets using a vernier caliper.[8]

Friability: Subject 20 tablets to friability testing (100 rotations). The weight loss should be less

than 1%.[11]

Drug Content Uniformity: Assay the drug content of 10 randomly selected tablets. Powder

the tablets and dissolve a quantity equivalent to a single dose in a suitable solvent (e.g.,

methanol, followed by dilution with pH 7.2 or 7.8 phosphate buffer).[6] Analyze the

concentration using a validated UV-Vis spectrophotometric or HPLC method.[1][12][13] The

drug content should be within 95-105% of the label claim.[14]

Table 2: Physicochemical Evaluation of SR Tablets

Parameter
Formulation
F1

Formulation
F2

Formulation
F3

Acceptance
Criteria

Hardness (

kg/cm ²)
5.2 ± 0.3 5.5 ± 0.2 5.8 ± 0.4 4-8

Friability (%) 0.55 0.48 0.42 < 1%

Drug Content

(%)
98.5 ± 1.2 99.2 ± 0.8 98.9 ± 1.5 95-105%

In-Vitro Dissolution Studies
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Protocol:

Apparatus: USP Dissolution Test Apparatus Type II (Paddle).[10][11][15]

Dissolution Medium: 900 mL of pH 6.8 or 7.8 phosphate buffer.[8][10][15][16]

Temperature: 37 ± 0.5°C.[8][15]

Paddle Speed: 50 or 75 rpm.[10][11][15]

Place one tablet in each dissolution vessel.

Withdraw 5 mL aliquots at predetermined time intervals (e.g., 1, 2, 4, 6, 8, 10, 12 hours).

Replace the withdrawn volume with fresh dissolution medium.

Filter the samples and analyze the drug concentration using a validated UV-Vis

spectrophotometer at the λmax of glimepiride (e.g., 226 nm or 228 nm) or an HPLC method.

[1][6][8]

Calculate the cumulative percentage of drug released at each time point.
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Caption: In-vitro dissolution study workflow.
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Table 3: In-Vitro Drug Release Profile

Time (hours)
Formulation F1 (%
Release)

Formulation F2 (%
Release)

Formulation F3 (%
Release)

1 20.5 ± 1.8 15.2 ± 1.5 10.8 ± 1.2

2 35.2 ± 2.1 28.6 ± 1.9 22.4 ± 1.7

4 55.8 ± 2.5 48.3 ± 2.2 40.1 ± 2.0

6 72.4 ± 2.8 65.1 ± 2.6 58.7 ± 2.4

8 88.9 ± 3.1 80.7 ± 2.9 75.3 ± 2.7

10 95.6 ± 2.9 92.3 ± 3.0 88.5 ± 2.9

12 - 98.5 ± 2.5 96.2 ± 2.6

Drug Release Kinetics
Analyze the in-vitro dissolution data using different kinetic models (Zero-order, First-order,

Higuchi, and Korsmeyer-Peppas) to determine the mechanism of drug release.

Stability Studies
Protocol:

Conduct stability studies as per ICH Q1A (R2) guidelines.[17][18]

Store the optimized formulation in its final proposed packaging at accelerated conditions

(e.g., 40°C ± 2°C / 75% RH ± 5% RH) for 6 months.

Withdraw samples at specified time intervals (0, 1, 2, 3, and 6 months).

Evaluate the samples for physical appearance, hardness, friability, drug content, and in-vitro

drug release profile.[9]

Forced degradation studies under acidic, basic, oxidative, thermal, and photolytic conditions

can also be performed to establish the stability-indicating nature of the analytical method.[17]

[19]
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Table 4: Stability Study Data for Optimized Formulation (F2) at Accelerated Conditions

Parameter Initial 1 Month 3 Months 6 Months

Appearance No change No change No change No change

Hardness (

kg/cm ²)
5.5 ± 0.2 5.4 ± 0.3 5.3 ± 0.2 5.2 ± 0.3

Drug Content

(%)
99.2 ± 0.8 98.9 ± 1.0 98.5 ± 1.1 98.1 ± 1.3

% Drug Release

at 8h
80.7 ± 2.9 80.1 ± 3.1 79.5 ± 2.8 78.9 ± 3.0

Conclusion
The development of sustained-release glimepiride formulations using a matrix system offers a

promising approach to improve the management of type 2 diabetes. By carefully selecting

polymers and optimizing the formulation parameters, it is possible to achieve a prolonged and

controlled release of the drug, leading to better glycemic control and enhanced patient

compliance. The protocols outlined in these application notes provide a comprehensive

framework for the formulation, evaluation, and stability testing of sustained-release glimepiride

tablets.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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